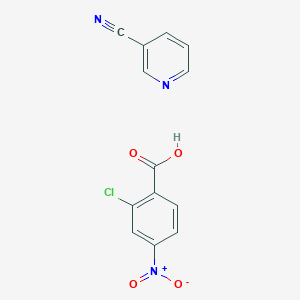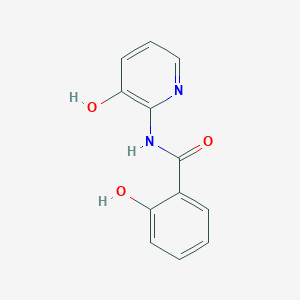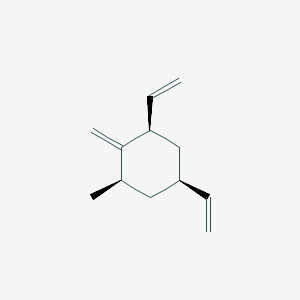
(1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane is a chiral organic compound with a unique structure characterized by multiple double bonds and a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane typically involves the hydrovinylation of nopadiene, catalyzed by a cationic ruthenium complex. The reaction proceeds with 1,4-regioselectivity and trans-stereoselectivity . The structure is fully characterized by 1H- and 13C-NMR spectroscopy, including 2D-COSY and 2D-NOESY spectra, optical rotation, and combustion analysis .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction typically produces saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Medicine: Research into its use as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and elastomers.
Wirkmechanismus
The mechanism by which (1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its role in catalysis and material science .
Eigenschaften
CAS-Nummer |
828937-40-2 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
(1R,3R,5S)-1,5-bis(ethenyl)-3-methyl-2-methylidenecyclohexane |
InChI |
InChI=1S/C12H18/c1-5-11-7-9(3)10(4)12(6-2)8-11/h5-6,9,11-12H,1-2,4,7-8H2,3H3/t9-,11+,12+/m1/s1 |
InChI-Schlüssel |
ZXXPVGVXFJQSEU-USWWRNFRSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](C[C@@H](C1=C)C=C)C=C |
Kanonische SMILES |
CC1CC(CC(C1=C)C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)
![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
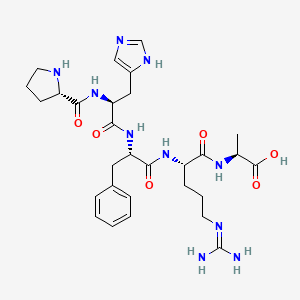
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
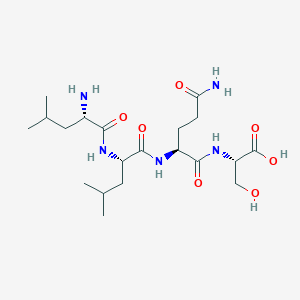
![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
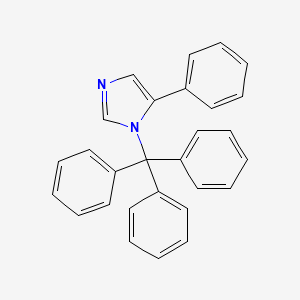
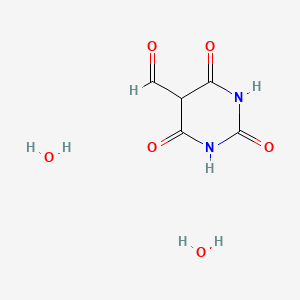
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
